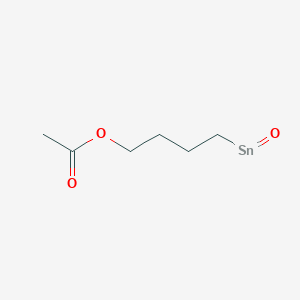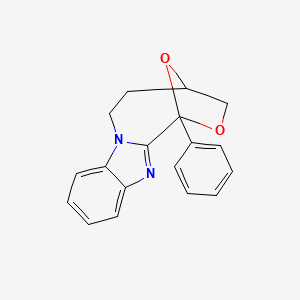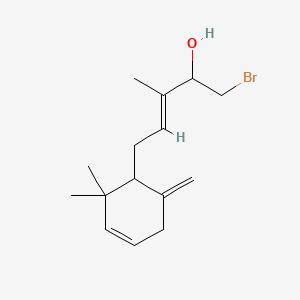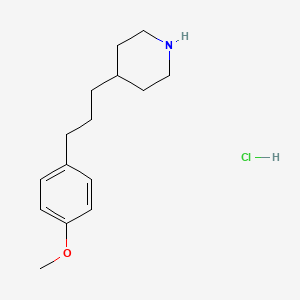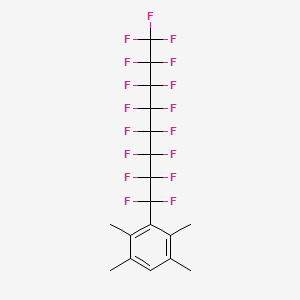
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene is a fluorinated aromatic compound characterized by the presence of a heptadecafluorooctyl group attached to a tetramethylbenzene ring. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2,4,5-tetramethylbenzene and heptadecafluorooctyl iodide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinated compound. A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the heptadecafluorooctyl group to the tetramethylbenzene ring.
Catalysts and Solvents: Palladium catalysts, such as palladium acetate, are used along with phosphine ligands. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the fluorinated group provides significant resistance to these reactions.
Coupling Reactions: The heptadecafluorooctyl group can be further functionalized through coupling reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents like sulfuric acid (H₂SO₄) for sulfonation or nitric acid (HNO₃) for nitration are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while oxidation could lead to the formation of carboxylic acids.
Scientific Research Applications
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and fluorinated compounds.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene is primarily related to its hydrophobic and fluorinated nature. The compound interacts with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the behavior of biological membranes, proteins, and other macromolecules, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(Heptadecafluorooctyl)aniline
- 4-(Heptadecafluorooctyl)aniline
- Heptafluorobutyric anhydride
- 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecanethiol
Uniqueness
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene is unique due to its specific combination of a highly fluorinated alkyl chain and a tetramethyl-substituted aromatic ring. This combination imparts exceptional thermal stability, chemical resistance, and hydrophobicity, distinguishing it from other similar compounds.
Properties
CAS No. |
80790-96-1 |
|---|---|
Molecular Formula |
C18H13F17 |
Molecular Weight |
552.3 g/mol |
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C18H13F17/c1-6-5-7(2)9(4)10(8(6)3)11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h5H,1-4H3 |
InChI Key |
ZOGQTAVALQSFND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







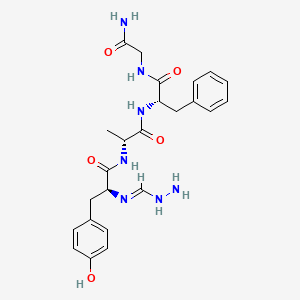
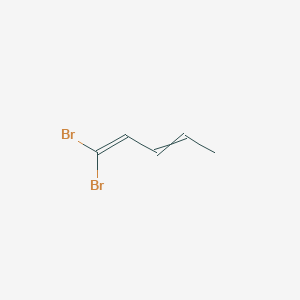
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)

